Isobutyric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPFQTWMSNSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2, Array | |
| Record name | ISOBUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3675 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISOBUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
19455-20-0 (potassium salt), 22228-82-6 (ammonium salt), 533-90-4 (calcium salt), 996-30-5 (hydrochloride salt) | |
| Record name | 2-Methylpropanoic acid | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID4021636 | |
| Record name | 2-Methylpropanoic acid | |
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Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyric acid appears as a colorless liquid with a light odor of rancid butter. Corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] Pungent odor, but not as unpleasant as butyric acid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a strong penetrating odour of rancid butter | |
| Record name | ISOBUTYRIC ACID | |
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| Record name | Propanoic acid, 2-methyl- | |
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| Record name | 2-Methylpropanoic acid | |
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| Source | Human Metabolome Database (HMDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |
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Boiling Point |
309 °F at 760 mmHg (USCG, 1999), 152-155 °C at 760 mm Hg, 152-155 °C | |
| Record name | ISOBUTYRIC ACID | |
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| Record name | Isobutyric acid | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
132 °F (NFPA, 2010), 77 °C, 170 °F OPEN CUP, 132 °F (56 °C) (closed cup), 56 °C c.c. | |
| Record name | ISOBUTYRIC ACID | |
| Source | CAMEO Chemicals | |
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| Record name | 2-Methylpropanoic acid | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Slightly soluble in carbon tetrachloride, Sol in 6 parts of water; miscible with alcohol, chloroform, and ether., In water, 1.67X10+5 mg/L at 20 °C, 167 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 20, miscible with alcohol, most fixed oils, glycerine and propylene glycol; insoluble in water | |
| Record name | Isobutyric acid | |
| Source | DrugBank | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
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| Record name | Isobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Isobutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.949 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.950 at 20 °C/4 °C, Relative density (water = 1): 0.95, 0.944-0.948 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Isobutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
3.0, Relative vapor density (air = 1): 3.0 | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 14.7 °C: 0.13 | |
| Record name | 2-Methylpropanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Colorless liquid | |
CAS No. |
79-31-2 | |
| Record name | ISOBUTYRIC ACID | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |
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Melting Point |
-51 °F (USCG, 1999), -47 °C, -46 °C | |
| Record name | ISOBUTYRIC ACID | |
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| Record name | Isobutyric acid | |
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| Record name | ISOBUTYRIC ACID | |
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| Record name | Isobutyric acid | |
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| Record name | ISOBUTYRIC ACID | |
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Biological and Biochemical Aspects of Isobutyric Acid
Microbial Metabolism and Production of Isobutyric Acid
Microorganisms, particularly anaerobic bacteria, are primary producers of this compound through the fermentation of specific substrates. This production is a key feature of complex microbial ecosystems like the gut microbiome.
Role of Gut Microbiome in this compound Production
The human gut microbiome is a significant source of this compound. wikipedia.orghmdb.ca It is produced in considerably lower amounts than the primary short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate (B1204436). metabolon.com While the major SCFAs are derived from the fermentation of dietary fibers, this compound and other BSCFAs are products of protein breakdown, specifically the fermentation of branched-chain amino acids (BCAAs). metabolon.comcreative-proteomics.com Fecal levels of this compound in humans have been observed to negatively correlate with dietary fiber intake. metabolon.com
Biosynthesis from Branched-Chain Amino Acids (Valine, Leucine (B10760876), Isoleucine)
The primary precursor for the microbial biosynthesis of this compound is the essential amino acid valine. metabolon.com Gut bacteria catabolize valine through fermentation pathways to produce this compound. creative-proteomics.com The other branched-chain amino acids, leucine and isoleucine, are precursors to different BSCFAs, namely isovaleric acid and 2-methylbutyric acid, respectively. metabolon.com This specificity highlights the direct link between dietary protein intake, particularly the availability of valine, and the microbial production of this compound in the gut.
Anaerobic Fermentation Pathways
The production of this compound by microorganisms occurs under anaerobic conditions. The general principle involves the conversion of a substrate, such as an amino acid, into simpler molecules to generate energy in the form of ATP. In the case of specific acetogenic bacteria like Clostridium luticellarii, the metabolic pathway can be more complex. This bacterium can produce this compound via the Wood-Ljungdahl pathway and a subsequent reverse β-oxidation pathway, where acetyl-CoA molecules are condensed and modified. It is also suggested that this compound can be formed through the isomerization of n-butyric acid, a process that diversifies the end-products of fermentation.
Influence of Substrates and Environmental Factors on Microbial Production
The production of this compound by microbial cultures is highly dependent on the available substrates and the surrounding environmental conditions. Factors such as pH, nutrient availability, and the presence of metabolic intermediates can significantly alter production yields and selectivity.
Key factors influencing production include:
pH : The pH of the fermentation medium is a critical parameter. For instance, in cultures of Clostridium luticellarii, a mildly acidic pH (≤5.5) stimulates the production of both butyric and this compound, whereas a more neutral pH (~6.5) favors the production of acetic acid.
Substrates : The carbon source is fundamental. While BCAAs are a direct source, some microbes can utilize other substrates. C. luticellarii can produce this compound from methanol (B129727) or even from CO2 and H2.
Metabolic Intermediates : The presence of other organic acids can influence the metabolic flux. Elevated concentrations of acetic acid have been shown to stimulate the production of butyric and this compound in C. luticellarii.
The table below summarizes findings from an in vitro study on the fermentation response of laying hen cecal bacteria, demonstrating how different substrates affect this compound concentration.
Table 1: Influence of Substrates on this compound Production by Hen Cecal Bacteria
Increase in this compound concentration (µmol/mL) over baseline after 24 hours of fermentation.
| Treatment Substrate | Increase in this compound (µmol/mL) |
|---|---|
| Inoculum + Fructooligosaccharide (FOS) | 3.37 |
| Alfalfa | 0.00 |
| Alfalfa + FOS | 3.26 |
| Layer Ration | 0.00 |
| Layer Ration + FOS | 2.23 |
Specific Microbial Strains and Their Metabolic Fluxes
Several microbial strains, both naturally occurring and genetically engineered, are known for their ability to produce this compound. The metabolic capabilities and production yields vary significantly among these strains.
Table 2: Specific Microbial Strains and this compound Production
| Microbial Strain | Substrate(s) | Reported Production Titer | Key Metabolic Pathway/Characteristic |
|---|---|---|---|
| Clostridium luticellarii | Methanol, CO2/H2 | Up to 5.04 g/L | Acetogen capable of producing iso-carboxylic acids; production is pH-dependent. |
| Engineered Escherichia coli | Glucose | Up to 12 g/L | Engineered with pathways for isobutyraldehyde (B47883) production, which is then converted to this compound. |
| Engineered Pseudomonas sp. VLB120 | Valine | Data not specified | Engineered to channel production via isobutyryl-CoA through its valine degradation pathway. |
Mammalian Metabolism and Pharmacokinetics of this compound
In mammals, this compound is present as a minor metabolite originating from both the gut microbiome and the endogenous catabolism of the amino acid valine. wikipedia.org Its metabolic fate is intrinsically linked to the pathways governing branched-chain amino acid breakdown.
The primary pathway for endogenous this compound metabolism is the catabolism of valine, which occurs within the mitochondria of various tissues. This multi-step process involves the conversion of valine into isobutyryl-CoA, a key intermediate. researchgate.netwikipedia.org The enzyme responsible for the subsequent step, the dehydrogenation of isobutyryl-CoA to methacrylyl-CoA, is isobutyryl-CoA dehydrogenase (IBDH). nih.govnih.gov This reaction is a critical control point in the valine degradation pathway. Ultimately, the carbon skeleton of valine is converted to propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle for energy production. researchgate.netnih.gov A genetic deficiency in the IBDH enzyme leads to a rare metabolic disorder known as isobutyryl-CoA dehydrogenase deficiency, characterized by the disruption of valine breakdown. medlineplus.gov
In vitro studies using rat adipocytes have shown that this compound can influence cellular metabolism by increasing insulin-stimulated glucose uptake and reducing the phosphorylation of key enzymes involved in lipolysis. metabolon.com Furthermore, colonocytes have been shown to be capable of using isobutyrate as an energy source, particularly when the preferred substrate, butyrate, is in low supply.
Detailed pharmacokinetic data for this compound in mammals, such as its half-life, volume of distribution, and clearance rate, are not extensively documented in the reviewed literature. However, as a short-chain fatty acid, it is expected to be rapidly absorbed and metabolized. Studies on its isomer, butyric acid, have shown a very short half-life of less than 5 minutes in mice and rabbits, and a two-phase elimination in humans with half-lives of 0.5 and 13.7 minutes, suggesting rapid clearance. While not directly applicable, this provides a potential reference for the pharmacokinetic behavior of small fatty acids.
Absorption, Distribution, and Elimination Pathways
Following its production in the colon by the gut microbiota, this compound is readily absorbed into the systemic circulation. nih.gov The absorption process, like other SCFAs, is thought to occur primarily through passive diffusion and carrier-mediated transport across the intestinal epithelium. Once absorbed, this compound is distributed throughout the body via the bloodstream.
While specific details on its tissue distribution are not extensively documented, it is known to be metabolized by various tissues. The elimination of this compound and its metabolites occurs through multiple pathways. A significant portion is metabolized to carbon dioxide (CO2) and exhaled, while a smaller amount is excreted in the urine. researchgate.net
Enzymatic Biotransformations
The metabolism of this compound involves a series of enzymatic reactions, primarily occurring within the mitochondria of cells. A key initial step is the conversion of this compound to its coenzyme A (CoA) derivative, isobutyryl-CoA. This activation step is crucial for its entry into subsequent metabolic pathways.
Several key enzymes are involved in the biotransformation of isobutyryl-CoA:
Isobutyryl-CoA Dehydrogenase (IBDH): This enzyme catalyzes the oxidation of isobutyryl-CoA to methacrylyl-CoA. nih.govnih.gov IBDH is a member of the acyl-CoA dehydrogenase family and plays a specific role in the catabolism of valine. nih.gov
Isobutyryl-CoA Mutase: This enzyme facilitates the isomerization of isobutyryl-CoA to n-butyryl-CoA. wikipedia.orgnih.gov This conversion allows the carbon skeleton of this compound to enter the main fatty acid beta-oxidation pathway. This enzyme requires adenosylcobalamin (a form of vitamin B12) as a cofactor. wikipedia.org
Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase: Following the action of IBDH, the resulting methacrylyl-CoA is further metabolized by these enzymes, which are also involved in the beta-oxidation of fatty acids.
Metabolic Fate and Excretion as CO2
The primary metabolic fate of this compound is its complete oxidation to carbon dioxide (CO2) and water, which generates energy in the form of ATP. After its conversion to isobutyryl-CoA and subsequent enzymatic transformations, the resulting intermediates enter the central energy-yielding pathways of the cell.
Specifically, the metabolism of isobutyryl-CoA can lead to the formation of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle (also known as the Krebs cycle). wikipedia.orgkhanacademy.org The entry of succinyl-CoA into the citric acid cycle allows for its complete oxidation, with the carbon atoms of the original this compound molecule being released as CO2. wikipedia.org This process is a significant route for the elimination of this compound from the body.
Interaction with Endogenous Metabolic Pathways
This compound and its metabolites can interact with and influence several key endogenous metabolic pathways, including:
Gluconeogenesis: Propionyl-CoA, derived from this compound metabolism, is a known substrate for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. youtube.comyoutube.com Therefore, this compound can contribute to the body's glucose production, particularly during periods of fasting or low carbohydrate intake.
Fatty Acid Metabolism: The conversion of isobutyryl-CoA to n-butyryl-CoA by isobutyryl-CoA mutase allows it to be metabolized via the fatty acid beta-oxidation pathway. wikipedia.orgnih.gov This interaction highlights the integration of branched-chain fatty acid metabolism with that of straight-chain fatty acids.
Physiological Roles and Biological Activity of this compound
Beyond its role as an energy source, this compound exhibits a range of physiological activities, impacting gut health, metabolic regulation, lipid metabolism, and glucose homeostasis.
Impact on Gut Health and Metabolic Regulation
Gut Microbiota Composition: The production and presence of this compound can influence the composition and function of the gut microbiota. researchgate.netlabinsights.nl It contributes to the complex interplay of microbial metabolites that shape the gut environment.
Intestinal Barrier Function: Studies have shown that this compound can enhance the intestinal barrier function. researchgate.net It can promote the expression of tight junction proteins, which are essential for maintaining the integrity of the gut lining and preventing the leakage of harmful substances into the bloodstream. researchgate.net
Metabolic Signaling: this compound can act as a signaling molecule, influencing various metabolic processes. It has been shown to activate G protein-coupled receptors (GPCRs), such as GPR41 and GPR43, which are involved in regulating host metabolism and immune responses. nih.gov
Influence on Lipid Metabolism and Glucose Homeostasis
This compound has demonstrated significant effects on both lipid and glucose metabolism, suggesting its potential role in metabolic health.
Lipid Metabolism: Research indicates that this compound can modulate lipid metabolism by inhibiting lipolysis (the breakdown of fats) and de novo lipogenesis (the synthesis of fatty acids). nih.govnih.govembopress.org It has been shown to reduce the phosphorylation of hormone-sensitive lipase, a key enzyme in lipolysis. nih.gov
Glucose Homeostasis: this compound has been found to potentiate insulin-stimulated glucose uptake in adipocytes. nih.gov This suggests it may improve insulin (B600854) sensitivity and contribute to better glucose control. The mechanisms may involve the activation of signaling pathways downstream of the insulin receptor. nih.govmdpi.com
Table 1: Effects of this compound on Glucose and Lipid Metabolism in Primary Rat Adipocytes
| Concentration of this compound | Effect on Insulin-Stimulated Glucose Uptake | Effect on cAMP-mediated Lipolysis | Effect on Insulin-Stimulated De Novo Lipogenesis |
| 1 mM | Potentiation | - | - |
| 3 mM | Potentiation | - | - |
| 10 mM | Potentiation | Inhibition | Inhibition |
| Data derived from in vitro studies on primary rat adipocytes. nih.gov |
Table 2: Key Enzymes in this compound Biotransformation
| Enzyme | Substrate | Product | Metabolic Pathway |
| Isobutyryl-CoA Dehydrogenase (IBDH) | Isobutyryl-CoA | Methacrylyl-CoA | Valine Catabolism |
| Isobutyryl-CoA Mutase | Isobutyryl-CoA | n-Butyryl-CoA | Fatty Acid Metabolism |
| This table summarizes the primary enzymatic steps in the metabolism of this compound. nih.govnih.govwikipedia.org |
Neuroprotective Effects and Modulation of Brain Function
This compound, a branched-chain short-chain fatty acid (BSCFA), has garnered attention for its potential neuroprotective effects and its ability to modulate brain function. Research indicates that this compound, often produced by gut microbiota, can influence the central nervous system through various mechanisms, including its interaction with the gut-brain axis. mdpi.comnih.gov The microbiota-gut-brain axis is a bidirectional communication network that links the emotional and cognitive centers of the brain with peripheral intestinal functions. nih.gov
Studies involving mouse models of Parkinson's disease have suggested a link between this compound levels and neuroprotection. metabolon.com In these studies, scheduled fasting demonstrated neuroprotective effects associated with changes in the gut microbiome, which included a reduction in this compound levels. metabolon.com Furthermore, fecal transplants from healthy, fasted mice to Parkinson's model mice conferred neuroprotective benefits. metabolon.com
The influence of this compound and other short-chain fatty acids (SCFAs) on brain health is also being explored in the context of cognitive function. In patients with diabetic cognitive impairment, plasma concentrations of this compound, along with acetic acid, propionic acid, and butyric acid, were found to be significantly reduced compared to individuals with type 2 diabetes without cognitive impairment. frontiersin.org This suggests a potential role for these SCFAs in maintaining cognitive health.
One of the proposed mechanisms for the neuroprotective effects of compounds structurally similar to this compound, such as sodium butyrate, is the inhibition of histone deacetylases (HDACs). d-nb.infonih.gov HDAC inhibitors can cross the blood-brain barrier and have been shown to exhibit anti-inflammatory and neuroprotective effects in models of ischemic stroke. d-nb.infonih.govmdpi.com These effects are associated with the reduction of pro-inflammatory cytokines and the promotion of neurogenesis. d-nb.infonih.gov By inhibiting HDACs, these compounds can lead to histone hyperacetylation, which in turn can activate gene expression associated with neuroprotection. d-nb.infofrontiersin.org
While the direct neuroprotective mechanisms of this compound are still under investigation, the broader family of SCFAs has been shown to influence brain function through several pathways. nih.gov These include modulating the maturation and function of microglia, the resident immune cells of the central nervous system, and regulating the permeability of the blood-brain barrier. mdpi.com
Table 1: Research Findings on the Neuroprotective Effects and Brain Modulation of this compound and Related SCFAs
| Area of Research | Model/Study Population | Key Findings | Potential Mechanism | Citation(s) |
| Parkinson's Disease | Mouse Model | Scheduled fasting, which reduced this compound levels, showed neuroprotective effects. Fecal transplants from fasted mice also conferred neuroprotection. | Modulation of the gut microbiome. | metabolon.com |
| Cognitive Impairment | Diabetic Patients | Plasma levels of this compound were significantly lower in patients with diabetic cognitive impairment. | Role of SCFAs in maintaining cognitive function. | frontiersin.org |
| Ischemic Stroke | Rat Model (using Sodium Butyrate) | HDAC inhibition by sodium butyrate exhibited neuroprotective and anti-inflammatory effects. | Inhibition of histone deacetylases (HDACs), leading to reduced inflammation and enhanced neurogenesis. | d-nb.infonih.govmdpi.com |
| General Brain Function | Various | SCFAs can modulate microglia function and blood-brain barrier permeability. | Influence on neuroinflammation and brain homeostasis. | mdpi.com |
Role in Cellular Processes and Signaling Pathways
This compound is involved in a variety of cellular processes and can modulate several signaling pathways, impacting both normal physiological functions and disease states. As a short-chain fatty acid, it can act as a signaling molecule, influencing cellular behavior and responses. drugbank.com
One of the key mechanisms through which this compound and other SCFAs exert their effects is by acting as inhibitors of histone deacetylases (HDACs). d-nb.info HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. d-nb.info By inhibiting HDACs, SCFAs can alter the balance towards histone acetylation, resulting in a more open chromatin structure and the activation of gene expression. d-nb.info This mechanism has been linked to the anti-inflammatory and neuroprotective effects observed in various studies. d-nb.infonih.gov
In the context of cancer, recent research has highlighted a role for this compound in promoting colorectal cancer metastasis. nih.gov Studies have shown that this compound can directly interact with and activate a protein called Receptor for Activated C Kinase 1 (RACK1). nih.gov This activation, in turn, promotes the regulation of downstream signaling pathways, including the Akt and FAK pathways, which are involved in cell migration and invasion. nih.gov This finding suggests that the this compound-RACK1 signaling axis could be a potential therapeutic target for controlling colorectal cancer metastasis. nih.gov
Furthermore, this compound has been shown to have an impact on the immune system. In the tumor microenvironment, it has been observed to suppress regulatory T cells (Tregs) while activating effector T cells. nih.gov This modulation of T cell activity can enhance the efficacy of anti-cancer immunotherapies, such as those targeting the PD-1 pathway. nih.gov
In metabolic processes, in vitro studies using rat adipocytes have demonstrated that this compound can increase insulin-stimulated glucose uptake and reduce the phosphorylation of enzymes involved in lipolysis, suggesting a role in regulating glucose and lipid metabolism. metabolon.com
The signaling pathways affected by this compound and related SCFAs are diverse. For instance, butyric acid has been shown to be involved in adjusting the Treg/Th17 balance through the HO-1/p-STAT3 signaling pathway in the context of renal ischemia-reperfusion injury. frontiersin.org It has also been found to sensitize cells to apoptosis through the accelerated activation of multiple signal transduction pathways, including the p38 MAP kinase pathway. nih.gov
Table 2: Role of this compound in Cellular Processes and Signaling Pathways
| Cellular Process/Pathway | Context | Effect of this compound | Mechanism of Action | Citation(s) |
| Gene Expression | General | Modulation of gene transcription | Inhibition of histone deacetylases (HDACs) | d-nb.info |
| Cancer Metastasis | Colorectal Cancer | Promotion of cell migration and invasion | Direct interaction with and activation of RACK1, leading to downstream activation of Akt and FAK signaling. | nih.gov |
| Immune Regulation | Tumor Microenvironment | Suppression of regulatory T cells (Tregs) and activation of effector T cells. | Modulation of T cell function. | nih.gov |
| Metabolism | Adipocytes (in vitro) | Increased insulin-stimulated glucose uptake and reduced lipolysis. | Regulation of glucose and lipid metabolism. | metabolon.com |
| Apoptosis | Vero Cells (in vitro, with butyric acid) | Sensitization to ricin-induced apoptosis. | Accelerated activation of multiple signal transduction pathways, including p38 MAP kinase. | nih.gov |
| Immune Balance | Renal Injury (with butyric acid) | Adjustment of Treg/Th17 balance. | Involvement of the HO-1/p-STAT3 signaling pathway. | frontiersin.org |
Advanced Analytical Methodologies for Isobutyric Acid Quantification and Characterization
Chromatographic Techniques
Chromatographic methods are widely used for separating isobutyric acid from complex matrices before detection and quantification. The choice of chromatographic technique often depends on the sample type, required sensitivity, and the need for structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis and Metabolic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net It offers high sensitivity and specificity, making it suitable for both quantitative analysis and metabolic profiling. creative-proteomics.comresearchgate.net
In GC-MS, samples containing this compound are first introduced into a gas chromatograph, where the compound is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio and fragmentation patterns. researchgate.net
For the analysis of short-chain fatty acids (SCFAs), including this compound, derivatization is often employed to improve volatility and enhance detection sensitivity. researchgate.netnih.gov Common derivatization reagents include trimethylsilyl (B98337) (TMS) agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr). researchgate.netnih.gov Studies have demonstrated the effectiveness of BSTFA derivatization combined with sodium sulfate (B86663) dehydration for sensitive SCFA profiling in biological samples like feces and serum. researchgate.net This method achieved low limits of detection (LODs) ranging from 0.064 to 0.067 µM for various SCFAs, including this compound. researchgate.net
GC-MS is particularly valuable for metabolic profiling, allowing for the simultaneous quantification of this compound and other related metabolites in a single run. creative-proteomics.comnih.govresearchgate.net This enables researchers to explore metabolic pathways and microbial activity where this compound is involved, such as its production from the microbial fermentation of branched-chain amino acids like valine, leucine (B10760876), and isoleucine in the gastrointestinal tract. creative-proteomics.comnih.goviarc.fr
Quantitative analysis of this compound using GC-MS typically involves the use of internal standards and calibration curves. researchgate.netshimadzu.com The selected ion monitoring (SIM) mode in GC-MS can be used for highly sensitive quantification, especially when dealing with complex matrices or low concentrations. researchgate.netnih.gov While some GC methods can analyze SCFAs without derivatization, derivatization generally improves sensitivity and accuracy. researchgate.netshimadzu.com
Data from GC-MS studies can provide quantitative insights into this compound levels in various samples. For example, a validated SPME-GC-MS method for analyzing SCFAs in samples from an in vitro gastrointestinal model reported a quantification limit for this compound of 0.18 mM. researchgate.net Another study using SPME-GC-MS for SCFA quantification in a similar model reported limits of detection and quantification for this compound ranging from 8 to 72 mg/L and 16 to 144 mg/L, respectively. core.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Biomarker Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique employed for the analysis of this compound, particularly useful for less volatile or thermally labile compounds compared to GC-MS. creative-proteomics.commdpi.com LC-MS is widely applied in metabolite profiling and the identification of potential biomarkers. creative-proteomics.comnih.gov
In LC-MS, the sample is introduced into a liquid chromatograph, where components are separated based on their interaction with the stationary phase and the mobile phase. The eluent from the LC column then enters a mass spectrometer for detection and identification. mdpi.com LC-MS offers advantages in analyzing complex biological matrices with minimal sample preparation compared to GC-MS, although derivatization can still be beneficial to improve ionization efficiency and chromatographic separation of SCFAs. mdpi.comshimadzu.co.kr
LC-MS/MS, which involves tandem mass spectrometry, provides increased selectivity and sensitivity for targeted analysis. shimadzu.co.krunimi.it This is particularly important for distinguishing this compound from structurally similar SCFAs like butyric acid. creative-proteomics.comunimi.it Multiple Reaction Monitoring (MRM) transitions can be set up to specifically target this compound, minimizing interference. creative-proteomics.comshimadzu.co.kr
LC-MS is used for detailed analysis of this compound and related metabolites to explore metabolic pathways. creative-proteomics.com It can also be used to detect and quantify this compound as a potential biomarker in clinical and metabolic research. creative-proteomics.comunimi.it A straightforward LC-MS/MS method using 3-nitrophenylhydrazine (B1228671) (3-NPH) derivatization was developed for the analysis of short and medium chain fatty acids, including this compound, in human serum. unimi.itprotocols.iokuleuven.be This method demonstrated the ability to separate and quantify this compound, reporting a serum physiological range of 698.8 ± 204.7 ng/mL (mean ± SD) in a healthy population. unimi.it
High-resolution mass spectrometry (HRMS) coupled with LC can also be used for SCFA analysis, offering comparable sensitivity to triple quadrupole MS for low-mass analytes like this compound. protocols.ioprotocols.io
High-Performance Liquid Chromatography (HPLC) with Various Detection Systems
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and analysis of organic acids, including this compound. shimadzu.comnih.gov HPLC can be coupled with various detection systems depending on the nature of the analyte and the required sensitivity and specificity.
Common detection methods for HPLC analysis of organic acids include UV-Visible detection, refractive index detection (RID), and conductivity detection. shimadzu.comprotocols.io For this compound, UV detection at low wavelengths (e.g., 210 nm) can be used, although the sensitivity might be limited due to the lack of strong chromophores. shimadzu.comnih.govperkinelmer.com Refractive index detection is a universal detection method but generally offers lower sensitivity and selectivity compared to UV or MS detection. shimadzu.comprotocols.io
HPLC separation of organic acids often utilizes ion exclusion or reversed-phase columns. shimadzu.com Ion exclusion chromatography is commonly used for organic acid analysis, separating compounds based on their pKa and interaction with the stationary phase. shimadzu.com Reversed-phase HPLC can also be employed, often with an acidic mobile phase to keep the organic acids in their non-ionized form. shimadzu.comsielc.com
While HPLC with UV detection has been used for the analysis of organic acids, including this compound, challenges such as co-elution with other SCFAs like butyric acid can occur, necessitating careful method development and optimization. perkinelmer.com
Despite potential limitations in sensitivity or selectivity compared to MS-based methods, HPLC remains a valuable tool for the determination of this compound, particularly in applications where high throughput or specific detection characteristics are required. nih.gov For instance, HPLC with UV detection has been applied for the simultaneous determination of multiple organic acids, including this compound, in samples like liquid culture media. nih.gov
Spectroscopic Techniques
Spectroscopic techniques provide valuable information about the structure, dynamics, and interactions of this compound at the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure and dynamics of molecules. mdpi.commdpi.com Both solution-state and solid-state NMR can be applied to study this compound.
¹H NMR spectroscopy provides information about the different types of protons in the this compound molecule and their connectivity. The characteristic signals in a ¹H NMR spectrum, including their chemical shifts, integration values, and splitting patterns, can be used to confirm the structure of this compound. For example, the ¹H NMR spectrum of this compound shows distinct signals corresponding to the methyl protons and the methine proton, as well as the carboxylic acid proton. azom.comchemicalbook.com
²D NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), provide correlations between protons and the carbons to which they are directly attached, further aiding in structural elucidation. hmdb.ca
NMR spectroscopy, particularly solid-state NMR, combined with molecular dynamics (MD) simulations, can be used to investigate the structural arrangement and dynamics of this compound, especially in confined environments or mixtures. mdpi.commdpi.comacs.orgacs.orgresearchgate.net Studies using solid-state NMR and MD simulations have explored the phase behavior and molecular distribution of this compound in mixtures with water confined in mesoporous silica (B1680970) materials. acs.orgacs.orgresearchgate.net These studies can reveal insights into hydrogen bonding and molecular mobility. acs.orgacs.org
While NMR is highly reproducible for analyzing compounds, it is generally less sensitive than GC or LC methods, which can be a limitation for analyzing samples with very low concentrations of this compound. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Interactions and Detection
Fourier-Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption or transmission of infrared light by a sample, providing information about the vibrational modes of the molecules present. This technique is useful for identifying functional groups and studying molecular interactions.
FTIR spectroscopy can be used to characterize this compound by identifying its characteristic absorption bands corresponding to functional groups such as the carbonyl (C=O) stretch, O-H stretch of the carboxylic acid group, and C-H stretches of the methyl and methine groups. Changes in the position or intensity of these bands can provide information about the molecular environment and interactions, such as hydrogen bonding.
FTIR can also be employed for the detection of this compound, particularly in applications where its presence needs to be confirmed or monitored. While FTIR may not offer the same level of sensitivity or specificity as GC-MS or LC-MS for complex mixture analysis, it can be a rapid and valuable tool for qualitative analysis and studying the bulk properties of samples containing this compound. Research involving FTIR could potentially explore the interactions of this compound with other molecules or materials, although specific detailed research findings on this compound using FTIR were not prominently found in the provided search results.
Mössbauer Spectroscopy for Catalytic Studies
Mössbauer spectroscopy is a powerful technique for studying the local environment of specific atomic nuclei, particularly iron. aip.org In the context of catalysis involving iron-containing materials, Mössbauer spectroscopy can provide valuable information about the oxidation states, coordination environments, and magnetic properties of iron species within the catalyst structure. This is particularly relevant for reactions involving this compound where iron-based catalysts are employed, such as the oxidative dehydrogenation of this compound to methacrylic acid. researchgate.netrsc.org
Research has utilized Mössbauer spectroscopy to characterize iron hydroxyphosphate catalysts used in this reaction. researchgate.netrsc.org Studies have shown that under catalytic conditions, these phases can transform into solid solutions of the type Fe₄₋ₓ³⁺Fe₃ₓ²⁺(PO₄)₃(OH)₃₋₃ₓO₃ₓ. researchgate.net Mössbauer spectroscopy helped in tentatively assigning an unknown phase formed during the reaction of iron phosphates (Fe₂P₂O₇, FePO₄, and Fe₇(PO₄)₆) as Fe₆P₆O₂₃ with a specific Fe³⁺/Fe²⁺ ratio, identifying it as present in efficient catalysts, including industrial ones. rsc.org The technique allows researchers to understand the changes in the iron species within the catalyst during the reaction, providing insights into the active sites and the catalytic mechanism. aip.orgresearchgate.net
Other Advanced Analytical Approaches
Beyond Mössbauer spectroscopy, other advanced analytical techniques offer complementary perspectives on this compound in various systems.
Metabolomics for Comprehensive Pathway Analysis
Metabolomics involves the large-scale study of small molecules (metabolites) within biological systems, providing a snapshot of metabolic processes. cmbio.io This approach is highly valuable for understanding the role of this compound as a metabolite, particularly in complex environments like the gut microbiome or in studies of metabolic disorders. creative-proteomics.comcmbio.io
Untargeted metabolomics analysis can identify and quantify this compound alongside a wide range of other metabolites, enabling comprehensive pathway analysis. creative-proteomics.combohrium.com For instance, metabolomics studies investigating the effects of dietary this compound supplementation in piglets have utilized untargeted serum metabolomics to reveal changes in various metabolite categories, including organic acids and derivatives. bohrium.comfrontiersin.org Pathway analysis, such as using the Kyoto Encyclopedia of Genes and Genomes (KEGG) annotation, can then help to identify metabolic pathways significantly affected by the presence or altered levels of this compound. frontiersin.org This allows researchers to explore this compound's involvement in broader metabolic networks and its potential impact on biological functions. creative-proteomics.comfrontiersin.org
Metabolomics can also be used for biomarker identification, where changes in this compound levels or its related metabolites are investigated as potential indicators of specific physiological states or conditions. creative-proteomics.com
Synthetic Pathways and Biotechnological Production of Isobutyric Acid
Chemical Synthesis Approaches
Traditional chemical synthesis of isobutyric acid primarily relies on petroleum-based feedstocks. These methods often involve high temperatures, pressures, and the use of hazardous catalysts researchgate.netresearchgate.net.
Koch Carbonylation from Propylene (B89431) and Related Methods
The acid-catalyzed Koch carbonylation of propylene is a significant industrial method for producing this compound wikipedia.orgresearchgate.netresearchgate.net. This process involves the reaction of propylene with carbon monoxide and water in the presence of a strong acid catalyst, such as sulfuric acid, hydrogen fluoride (B91410), or boron fluoride researchgate.netresearchgate.netgoogleapis.comepo.org.
The general reaction can be represented as: CH₃CH=CH₂ + CO + H₂O → (CH₃)₂CHCOOH wikipedia.org
This method, while established, has drawbacks including its reliance on non-renewable fossil fuels, high energy consumption, and the use of environmentally harmful chemicals researchgate.netresearchgate.net. Variations of this method aim to improve selectivity towards the branched isomer (this compound) over the linear isomer (n-butyric acid) google.comgoogle.com. For instance, using a catalyst system comprising a soluble palladium salt, an organo-arsine, and a hydrogen halide can selectively produce predominantly this compound in the liquid phase google.comgoogle.com. Reaction conditions typically involve temperatures between 75°C and 150°C and pressures ranging from 17.5 to 350 kg/cm ² (250 to 5000 psi) google.comgoogle.com. Maintaining a water to propylene ratio of less than or equal to 1 is also important for selectivity google.comgoogle.com.
Another related approach involves the continuous one-step reaction of propylene, carbon monoxide, and water in the gaseous and liquid phases using hydrogen fluoride as a catalyst at temperatures between 80°C and 160°C google.com. High backmixing and maintaining a low content of propylene in the liquid phase (less than one percent by weight) are noted as important factors google.com.
Oxidation of Isobutyraldehyde (B47883)
This compound is also commonly manufactured by the oxidation of isobutyraldehyde atamanchemicals.comwikipedia.org. Isobutyraldehyde is a byproduct of the hydroformylation of propylene, a process that yields a mixture of n-butyraldehyde and isobutyraldehyde wikipedia.orgchempedia.info.
The oxidation of isobutyraldehyde can be carried out using molecular oxygen or a molecular oxygen-containing gas in the liquid phase google.comgoogle.com. This process can occur without catalysts, but the presence of catalysts such as manganese, cobalt, or iron compounds is also known google.com. Maintaining a molar ratio of oxygen to isobutyraldehyde fed at 0.5 or above is disclosed as an improvement for continuous liquid-phase oxidation google.com. The presence of inhibitors containing zinc and/or cadmium compounds can also be advantageous for the oxidation with elemental oxygen google.com. Side reactions during isobutyraldehyde oxidation can lead to the formation of byproducts such as α-oxyisobutyraldehyde, α-oxythis compound, and isopropyl formate (B1220265) google.com.
Chemoselective Synthesis using this compound as Catalyst
While the search results did not provide specific details on a chemoselective synthesis method using this compound as a catalyst, this compound itself can be involved in reactions as a solvent or reactant. The concept of chemoselective synthesis typically refers to a reaction that favors the formation of one specific chemical product when multiple are possible. Further research would be needed to detail a process where this compound actively functions as the catalyst for a chemoselective transformation.
Bio-based and Fermentative Production of this compound
The production of this compound from renewable resources through biological processes has emerged as a sustainable alternative to chemical synthesis researchgate.netgoogle.commarketresearchintellect.com. This involves the use of engineered microorganisms to convert renewable feedstocks, such as glucose or methanol (B129727), into this compound through fermentative pathways wikipedia.orgresearchgate.netgoogle.comagrobiobase.comresearchgate.netrsc.org.
Engineered Microorganisms for this compound Biosynthesis
Engineered microorganisms, including bacteria like Escherichia coli and Acidithiobacillus ferrooxidans, and yeast like Saccharomyces cerevisiae, have been developed for the biosynthesis of this compound greencarcongress.comgoogle.comgoogle.comresearchgate.netnih.gov. These organisms are modified to enhance their natural metabolic pathways or to introduce synthetic pathways for this compound production google.comgoogle.com.
Naturally, some bacteria can produce branched-chain fatty acids, including this compound, often as minor products of amino acid fermentation metabolon.comrsc.orgresearchgate.net. However, natural organisms are not known to produce commercially significant amounts of this compound google.comgoogle.com.
Research focuses on engineering these microbes to increase this compound yield and productivity. This can involve modifying existing metabolic routes, overexpressing key enzymes, or deleting competing pathways that lead to byproduct formation, such as isobutanol google.comaimspress.com. For instance, in engineered E. coli, knocking out genes like yqhD, eutG, yiaY, and ygjB has been shown to increase isobutyrate production google.comaimspress.com. Overexpression of enzymes like phenylacetaldehyde (B1677652) dehydrogenase (PadA) can also reduce byproduct formation and increase isobutyrate production google.comaimspress.comresearchgate.net.
Studies have demonstrated high accumulation and yield of this compound in engineered microbes. For example, engineered E. coli strains have achieved isobutyrate titers of up to 90 g/L with a yield of 0.39 g IBA/g glucose, which is 80% of the theoretical maximum researchgate.netaimspress.comresearchgate.net. Acidithiobacillus ferrooxidans has been genetically modified to produce this compound from carbon dioxide and ferrous iron oxidation, with media optimization leading to increased yields and productivities nih.gov.
Synthetic Metabolic Pathway Construction (e.g., in E. coli)
Synthetic metabolic pathways have been constructed in microorganisms like E. coli to enable the biosynthesis of this compound from renewable carbon sources such as glucose wikipedia.orgresearchgate.netgreencarcongress.comgoogle.comresearchgate.net. These pathways are designed to channel metabolic flux towards the production of isobutyraldehyde, which is then converted to this compound google.comresearchgate.net.
One common synthetic pathway in E. coli is based on the natural metabolic route for generating isobutyraldehyde from glucose, often involving the valine biosynthesis pathway google.comresearchgate.net. Key enzymes in this synthetic route include acetolactate synthase (AlsS), ketol-acid reductoisomerase (IlvC), dihydroxy-acid dehydratase (IlvD), α-ketoisovalerate decarboxylase (KivD), and an aldehyde dehydrogenase, such as phenylacetaldehyde dehydrogenase (PadA) google.comresearchgate.net. The pathway typically proceeds from pyruvate (B1213749) and acetyl-CoA to α-ketoisovalerate, which is then decarboxylated by KivD to form isobutyraldehyde. PadA then oxidizes isobutyraldehyde to this compound google.comresearchgate.net.
Engineered strains often involve the overexpression of genes encoding these enzymes and the deletion of genes for competing pathways that produce byproducts like isobutanol google.comaimspress.comresearchgate.net. Optimization of fermentation conditions, such as pH control and oxygen levels, is also crucial for maximizing this compound production and minimizing byproduct formation google.comnih.govrsc.org. For instance, maintaining a mildly acidic pH (≤5.5) has been shown to stimulate this compound production in Clostridium luticellarii researchgate.net. Controlled oxygen levels are important during fermentation to prevent the oxidation of isobutyraldehyde to this compound when isobutyraldehyde is the desired intermediate nih.gov.
Data from research findings illustrate the improvements in this compound production through metabolic engineering.
| Engineered E. coli Strain Modifications | Carbon Source | Isobutyrate Titer (g/L) | Yield (g IBA/g Glucose) | Notes | Source |
| Synthetic pathway (AlsS, IlvC, IlvD, KivD, PadA) | Glucose | 11.7 | Not specified | Early engineered strain | researchgate.net |
| ΔyqhD, ΔyjgB knockout + PadA overexpression | Glucose | 90 | 0.39 (80% theoretical) | Optimized strain in bioreactor with pH control and optimized DO level | researchgate.netgoogle.comaimspress.com |
| ΔyqhD knockout | Glucose | Increased production | Not specified | Compared to wild type | google.comaimspress.com |
| ΔeutG knockout | Glucose | Increased production | Not specified | Compared to wild type | aimspress.com |
This table highlights the significant increase in isobutyrate production achieved through metabolic engineering strategies in E. coli.
Another promising area is the use of acetogenic bacteria like Clostridium luticellarii, which can produce this compound from renewable feedstocks such as methanol and CO₂/H₂ researchgate.netrsc.orgresearchgate.net. Supplementation with acetic and butyric acid can enhance this compound production in C. luticellarii researchgate.netrsc.org.
Production from Renewable Carbon Sources (e.g., Glucose, Methanol)
Biotechnological production of this compound from renewable carbon sources like glucose and methanol is a promising alternative to conventional petrochemical processes. google.comrsc.org Engineered bacteria, such as Escherichia coli, have been developed to possess synthetic metabolic pathways enabling high-level biosynthesis of this compound from glucose. google.com This approach offers a route for synthesizing this compound that is not dependent on petroleum. google.com
Research has focused on augmenting natural metabolic pathways to divert carbon flux towards isobutyrate production. google.com For instance, a synthetic metabolic pathway based on the natural route for generating isobutyraldehyde from glucose has been developed. google.com This involves engineered metabolic steps to convert isobutyraldehyde into isobutyrate. google.com Studies have shown that specific enzymes, such as aldehyde dehydrogenase (PadA), are effective in oxidizing isobutyraldehyde to isobutyrate in vivo. google.com Genetic modifications, such as deleting competing genes (e.g., yqhD), can further enhance isobutyrate production. google.com For example, deleting the yqhD gene in E. coli increased isobutyrate production to 11.7 g/L from 40 g/L glucose in shake flask fermentation, achieving a yield of 0.29 g/g glucose, which is 59% of the theoretical maximum. google.com The addition of a thioesterase can also increase isobutyrate yield. google.com
Methanol is also being explored as a renewable feedstock for this compound production through fermentation. rsc.orgacs.orgresearchgate.net Certain microorganisms, like Clostridium luticellarii, have shown the ability to produce this compound from methanol and CO₂ & H₂. rsc.orgresearchgate.net Supplementation with acetic and butyric acid can enhance this compound concentration, selectivity, and production rate when growing on methanol. rsc.orgresearchgate.net
Microbial Electrosynthesis from CO2 and H2
Microbial electrosynthesis (MES) represents a sustainable biotechnology for converting greenhouse gas CO₂ into valuable chemicals, including carboxylic acids like this compound, using renewable electricity and anthropogenic CO₂. rsc.orgresearchgate.netacs.org This process utilizes microorganisms, often in a mixed culture, to catalyze the reduction of CO₂ with electrons supplied by a cathode, often with H₂ as an intermediate. rsc.orgresearchgate.netnih.govsci-hub.box
While MES has primarily focused on the production of acetic acid (C2), there is growing interest in producing longer-chain carboxylic acids (C4 and C6), which have higher economic value. researchgate.netacs.org Recent studies have reported the production of this compound, along with n-butyric and n-caproic acids, from CO₂ as the sole carbon source using specific mixed reactor microbiota. rsc.orgresearchgate.netacs.org Metagenomic analysis suggests that this compound can be produced via the isomerization of n-butyric acid, involving processes like acetogenesis, solventogenesis, and reverse β-oxidation. rsc.orgresearchgate.netacs.org
The efficiency of MES is closely linked to the performance of electrode materials and the microbe-electrode interface, which influences extracellular electron transfer. rsc.org Carbonaceous materials are frequently used for cathodes, and surface-decorated carbonaceous electrodes can enhance these interactions. rsc.org
Studies have investigated the influence of operating conditions on product selectivity in MES from CO₂ and H₂. For instance, Clostridium luticellarii can produce butyric and this compound from H₂ and CO₂. nih.gov Mildly acidic pH (≤5.5) has been shown to stimulate the production of butyric and this compound in C. luticellarii, while elevated acetic acid concentrations can also enhance their production. nih.gov At pH 5.5, the combined selectivity of butyric and this compound reached 27 ± 9%, compared to 13 ± 2% at pH 6.5, indicating that lower pH favors chain elongation. nih.gov
Optimization of Fermentation Conditions (pH, Substrate Concentration)
Optimizing fermentation conditions, such as pH and substrate concentration, is crucial for enhancing the yield and selectivity of this compound production by microbial fermentation. wikipedia.orgissuu.commdpi.com These parameters significantly influence microbial activity and metabolic pathways. mdpi.com
Research on the fermentative production of this compound has explored the impact of pH on product formation. For example, in the production of butyric and this compound from H₂ and CO₂ by Clostridium luticellarii, a mildly acidic pH (≤5.5) stimulated the production of these acids. nih.gov Elevated acetic acid concentrations also stimulated butyric and this compound production, with a combined selectivity of up to 53 ± 3%. nih.gov In another study involving Clostridium luticellarii producing this compound from methanol, maximal production was observed at pH 6.50. rsc.orgresearchgate.net
Substrate concentration also plays a vital role in fermentation outcomes. While higher substrate concentrations can lead to increased volatile fatty acid (VFA) production, excessive accumulation can inhibit microbial activity unless efficiently separated. mdpi.com Studies optimizing fermentation for the production of VFAs, including this compound as a metabolite, have investigated various substrate concentrations to determine optimal levels for yield and productivity. mdpi.comnih.gov For instance, in dark fermentative biohydrogen production where this compound was a metabolite, optimizing substrate concentration (rice starch wastewater) and initial pH through response surface methodology revealed that 4.0 g/L substrate concentration and pH 6.5 were optimal for hydrogen production, with this compound also being produced. nih.gov
Challenges and Future Directions in Sustainable Production
Despite advancements in the biotechnological production of this compound from renewable resources, several challenges remain, and future research directions are focused on improving efficiency, reducing costs, and broadening feedstock options. iarc.frnih.gov
One significant challenge is achieving commercially competitive production levels. While engineered organisms can produce this compound from renewable feedstocks like glucose, commercialized biological methods still face limitations such as lower production capacity compared to chemical synthesis, sensitivity to pH, and the formation of byproducts. mdpi.comgoogle.com
The volatility of raw material prices, even for renewable feedstocks, can impact profit margins and market stability. gminsights.comissuu.com Competition from alternative chemicals and substitutes that offer similar properties at lower costs or with lesser environmental impact also presents a challenge. grandviewresearch.com
Strict environmental regulations and concerns regarding the production and disposal of chemical compounds can increase manufacturing costs and limit operational flexibility. grandviewresearch.com However, these regulations also drive the demand for sustainable and bio-based alternatives, which favors the development of biotechnological production methods. grandviewresearch.comgminsights.com
Applications of Isobutyric Acid Derivatives in Advanced Materials and Pharmaceuticals
Derivatives and Their Synthesis
The synthesis of isobutyric acid derivatives involves various chemical reactions to introduce different functional groups or moieties onto the this compound backbone. These synthetic routes are tailored based on the intended application of the derivative.
Synthesis of Esters for Flavoring, Perfumes, and Industrial Applications
Esters of this compound are widely utilized for their often pleasant odors, making them valuable in the food, beverage, and perfume industries. researchgate.netatamanchemicals.comthermofisher.com They also serve as solvents in various industrial applications. researchgate.netatamanchemicals.comthermofisher.com The synthesis of this compound esters typically involves esterification reactions. ontosight.ai A common method is the Fischer esterification, where this compound is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.net
Specific examples of this compound esters and their associated odors include methyl isobutyrate (apricot incense), propyl isobutyrate (pineapple flavor), isobutyl isobutyrate (banana flavor), octyl isobutyrate (grape taste), and benzyl (B1604629) isobutyrate (jasmine smell). atamanchemicals.com Isobutyl isobutyrate, for instance, is synthesized via the direct esterification of this compound with isobutanol. researchgate.net
Interactive Table 1: Examples of this compound Esters and Their Flavors/Odors
| Ester | Associated Flavor/Odor |
| Methyl isobutyrate | Apricot incense |
| Propyl isobutyrate | Pineapple flavor |
| Isobutyl isobutyrate | Banana flavor |
| Octyl isobutyrate | Grape taste |
| Benzyl isobutyrate | Jasmine smell |
Preparation of Alpha-Phenoxy-Isobutyric Acid Derivatives
Alpha-phenoxy-isobutyric acid derivatives have garnered interest due to their unique properties. sphinxsai.com The synthesis of these derivatives often involves the Bargellini reaction, where phenol (B47542) or a substituted phenol is condensed with acetone (B3395972) and chloroform (B151607) in the presence of a strong base to yield the alpha-phenoxy-isobutyric acid. jacsdirectory.comresearchgate.netsphinxsai.com The isolated acid can then be treated with thionyl chloride and a corresponding alcohol to produce the alpha-phenoxy-isobutyric acid ester derivatives. sphinxsai.com
One method for preparing alpha-phenoxy-isobutyric acid derivatives of choline (B1196258) salt involves mixing alpha-phenoxy this compound derivatives with choline hydroxide (B78521) solution or choline chloride. sphinxsai.comjacsdirectory.com The product can be crystallized from the solution. sphinxsai.comjacsdirectory.com Another approach involves the reaction of a phenol or substituted phenol dissolved in acetone with an excess amount of sodium hydroxide, followed by the addition of chloroform and refluxing. researchgate.netsphinxsai.com
Synthesis of 2-Substituted this compound Derivatives
The synthesis of 2-substituted this compound derivatives is relevant in the development of various biologically active compounds, including hypolipidemic agents. nih.govnih.gov A preparation method for α-(4-substituted phenyl)this compound involves Friedel-Crafts acylation of a monosubstituted benzene (B151609) with a 2-halogenated isobutyryl halide or isobutyryl halide, followed by subsequent reactions such as condensation, rearrangement, and hydrolytic acidification. google.com
Research has focused on the synthesis and evaluation of novel 2-(m-tolyloxy) this compound derivatives for their hypolipidemic activity. nih.gov
Applications in Pharmaceutical Science
This compound and its derivatives play a significant role in the pharmaceutical industry, serving as precursors for drug synthesis and as active agents themselves. smolecule.commetabolon.comatamanchemicals.comatamanchemicals.com
Precursor in Drug Development (e.g., Flutamide synthesis)
This compound is utilized as a building block and intermediate in the synthesis of various pharmaceutical compounds. smolecule.commdpi.com A notable example is its use in the production of Flutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. smolecule.commetabolon.com The synthesis of Flutamide can involve the acylation of 4-nitro-3-trifluoromethylaniline with this compound chloride. smolecule.commetabolon.com A process for synthesizing Flutamide involves using 2-nitro-5-aminobenzotrifluoride as a raw material and reacting it with isobutyryl chloride in the presence of a solvent and an acid absorbent. google.com This method can achieve high conversion ratios and product purity. google.com
Development of Hypolipidemic Agents
Certain this compound derivatives have been developed and evaluated for their hypolipidemic activity, meaning their ability to lower lipid levels in the blood. nih.govnih.govpharmacy180.com Fibrates, for instance, are a class of phenoxythis compound derivatives primarily used as anti-hyperlipidemic agents. pharmacy180.comresearchgate.net These compounds are thought to primarily activate lipoprotein lipase, an enzyme involved in the breakdown of very-low-density lipoproteins (VLDL), leading to a reduction in circulating triglycerides. pharmacy180.com This effect is mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα). pharmacy180.com
Studies have synthesized and evaluated novel 2-substituted this compound derivatives for their hypolipidemic effects in experimental models. nih.govnih.gov Some compounds have demonstrated the ability to decrease serum total cholesterol, LDL cholesterol, and triglycerides. nih.govnih.gov For example, one study found that a specific amide derivative (compound 5a) decreased serum total cholesterol, LDL cholesterol, and triglycerides in hyperlipidemic rats to a greater extent than gemfibrozil, a known hypolipidemic agent. nih.gov Another study highlighted that certain 2-substituted this compound derivatives were more effective at decreasing plasma total cholesterol in hyperlipidemic rats than clofibrate (B1669205) and increased high-density lipoprotein cholesterol to a similar extent as gemfibrozil. nih.gov
Role in Anticancer Research and Therapeutic Strategies
This compound derivatives have shown potential in anticancer research. While the direct role of this compound itself in therapeutic strategies is an area of ongoing investigation, related compounds and the broader class of volatile fatty acids (VFAs), which includes this compound, have been studied for their biological activities. Butyric acid, a structural isomer, is well known for its anticancer effects, inducing differentiation and suppressing neoplastic properties in various cell lines nih.gov. This suggests a potential avenue for exploring similar activities in this compound derivatives. Further research is needed to fully elucidate the specific roles and mechanisms of this compound derivatives in cancer therapy.
Potential as a Radiotracer in Medical Imaging (e.g., [3-11C]AIB)
2-Aminothis compound (AIB), a non-proteinogenic amino acid structurally related to this compound, has demonstrated potential as a radiotracer in medical imaging, particularly in Positron Emission Tomography (PET). The radiolabeled form, [3-11C]AIB, is a metabolically stable tracer that accumulates in tumors spandidos-publications.comspandidos-publications.comresearchgate.net. A first-in-human study evaluating [3-11C]AIB demonstrated its safety and acceptable radiation dosimetry profile, comparable to other 11C-labeled amino acid tracers researchgate.netresearcher.lifedeepdyve.com.
[3-11C]AIB exhibits a distinct biodistribution pattern with minimal uptake in the brain and skeletal muscles, which creates high contrast conditions favorable for tumor imaging in these regions researchgate.netresearcher.lifedeepdyve.com. High tracer uptake has been observed in salivary glands, pancreas, kidneys, and liver, with the principal route of excretion being the urinary tract researcher.lifedeepdyve.com. The rapid kinetics of [3-11C]AIB suggest that imaging protocols could be optimized for shorter acquisition times researchgate.netresearcher.lifedeepdyve.com.
[3-11C]AIB is primarily transported into cells via the amino acid transport system A, and partially through systems L and ASC, while 2-amino[11C]methyl-isobutyric acid ([11C]MeAIB), another radiotracer, is transported specifically via system A spandidos-publications.comspandidos-publications.comresearchgate.net. Studies comparing [3-11C]AIB and [11C]MeAIB have shown higher tumor uptake of [3-11C]AIB in certain tumor models spandidos-publications.comspandidos-publications.com. This higher uptake and the correlation between the tumor uptake of the two tracers warrant further clinical investigation to clarify the role of [3-11C]AIB PET in oncology imaging spandidos-publications.com.
Data on the biodistribution and dosimetry of [3-11C]AIB in healthy volunteers:
| Organ | Uptake Level | Route of Excretion | Effective Dose (µSv/MBq) |
| Salivary glands | High | - | - |
| Pancreas | High | - | - |
| Kidneys | High | Urinary tract | - |
| Liver | High | - | - |
| Brain | Minimal | - | - |
| Skeletal muscles | Minimal | - | - |
| Whole Body | - | Urinary tract | 5.1 researcher.lifedeepdyve.com |
Applications in Material Science and Industrial Biotechnology
This compound is a valuable platform chemical with diverse applications in material science and industrial biotechnology researchandmarkets.com.
Precursor for Polyhydroxyalkanoates and Bio-based Chemicals
This compound and related volatile fatty acids (VFAs) can serve as precursors for the production of polyhydroxyalkanoates (PHAs), which are biodegradable bioplastics produced by microorganisms taylorandfrancis.commdpi.commdpi.com. VFAs derived from waste materials are recognized as a viable alternative to petroleum-based compounds for PHA production taylorandfrancis.commdpi.com. Specifically, 3-hydroxy-2-methylpropionyl-CoA (3H2MP-CoA), an intermediate in the valine degradation pathway, acts as a precursor to α-methylated PHA, a novel bio-based material with favorable properties such as high thermal stability and fast crystallization nih.gov. Isobutyryl-CoA is converted to 3HV-CoA through enzymatic reactions involving intermediates like 3H2MP-CoA, which can then be incorporated into PHA copolymers nih.gov. Research is exploring the use of engineered microorganisms to produce this compound from renewable resources like glucose, which could then be used as a monomer supplier for PHA copolymers nih.govresearchgate.net.
Manufacturing of Resins, Plastics, and Coatings
This compound is utilized in the manufacturing of various materials, including resins, plastics, and coatings taylorandfrancis.comchemball.commarketresearchfuture.com. It can be used as a solvent in the production of resins, coatings, inks, rubber, and plastics chemball.com. Furthermore, this compound's growing use in synthesizing monomers for polymer manufacturing enhances its relevance in the plastics and coatings industry researchandmarkets.com. Regulatory trends favoring cleaner alternatives are also encouraging the adoption of this compound in coatings and resins researchandmarkets.com.
Conversion to Methacrylic Acid (MAA) and Methyl Methacrylate (B99206) (MMA)
This compound is a key intermediate in the production of methacrylic acid (MAA) and its ester, methyl methacrylate (MMA) researchandmarkets.comwikipedia.orgchemcess.comgoogle.comgoogle.com. MMA is a large-scale monomer used in the production of poly(methyl methacrylate) (PMMA), commonly known as acrylic glass wikipedia.org.
One known process for producing MMA from this compound involves a two-step process wikipedia.orgchemcess.comgoogle.comgoogle.com. The first stage is the oxidative dehydrogenation of this compound in the vapor phase at elevated temperatures (300-450 °C) using a catalyst, such as those derived from iron phosphates or phosphomolybdic acid chemcess.comgoogle.comgoogle.com. This reaction yields methacrylic acid, along with unconverted this compound, water, and other impurities chemcess.comgoogle.comgoogle.com. The conversion of this compound in this stage is typically high, ranging from 85% to 98% google.comgoogle.com. The product mixture is then condensed, and a liquid-liquid extraction can be performed to separate the organic acids from water google.comgoogle.com.
The second stage involves the esterification of methacrylic acid with methanol (B129727) to produce methyl methacrylate wikipedia.orgchemcess.comgoogle.comgoogle.com. If unconverted this compound is present, it will also be converted to methyl isobutyrate, requiring subsequent separation to achieve the desired MMA purity google.comgoogle.com.
Alternative methods for producing MAA from this compound, such as acid-catalyzed carbonylation of propene followed by oxidative dehydrogenation, are also being explored chemcess.com.
Use in Biofuels Research
This compound is being investigated in biofuels research, particularly as a precursor to biofuels nih.govtaylorandfrancis.com. Volatile fatty acids, including this compound, can be used as precursors in biogas production mdpi.com. Research is also focused on the biological production of this compound from CO2 and H2 using microorganisms like Clostridium luticellarii, aiming to establish a sustainable route for producing this platform chemical for various applications, including biofuels researchgate.netnih.gov.
Environmental and Ecological Research on Isobutyric Acid
Environmental Fate and Biodegradation
The environmental fate of isobutyric acid is influenced by its physical and chemical properties. With a vapor pressure of 1.81 mm Hg at 25 °C, this compound is expected to exist primarily as a vapor in the atmosphere nih.gov. In the atmosphere, it is degraded by reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of about 8 days nih.gov.
In soil, this compound is expected to have high mobility based on an estimated Koc of 77 nih.gov. Its pKa of 4.84 indicates that it will largely exist in its anionic form in the environment at typical environmental pH values (5 to 9), which generally reduces volatilization from moist soil surfaces nih.gov. Volatilization from dry soil surfaces is possible based on its vapor pressure nih.gov.
The stability of this compound in neutral, acidic, or alkaline solutions has been noted epa.gov.
Bioaccumulation Potential
The potential for this compound to bioaccumulate in aquatic organisms is considered low. An estimated bioconcentration factor (BCF) of 3 has been calculated from its log Kow nih.gov. The log Kow of this compound is reported as 0.94 oecd.org. Based on its low log Kow value, this compound is not expected to bioaccumulate significantly in organisms oxea-chemicals.comoecd.orgcarlroth.comglentham.com.
Impact on Microbial Communities in Environmental Systems
This compound can influence microbial communities in various environmental systems. In anaerobic digestion, this compound content has been found to have a major influence on microbiome biodiversity biorxiv.org. Studies on anaerobic digestion of complex feedstocks have shown distinct volatile fatty acid (VFA) profiles, with this compound sometimes being a major component and correlated with the relative abundance of certain methanogens like Methanomassiliicoccus biorxiv.org. Methanomassiliicoccus was associated with periods of enriched butyric acid, suggesting a potential correlation with isobutyric and butyric acid concentrations biorxiv.org.
Research on dietary supplementation in weaned piglets has shown that this compound can affect the composition and abundance of gut microbiota, leading to partial changes in the intestinal microbiota structure nih.govbohrium.com. For example, dietary this compound supplementation decreased the relative abundance of Firmicutes while increasing Bacteroidetes and Verrucomicrobia nih.gov. It also significantly increased the abundance of the Eubacterium coprostanoligenes group nih.govbohrium.com. These findings suggest a regulatory role of this compound in balancing gut microbiota nih.gov.
This compound is also a by-product of the fermentative microbial decomposition of organic matter in compost researchgate.net. High amounts of low-weight carboxylic acids, including this compound, can be toxic to plants if immature compost is used as a soil conditioner researchgate.net. Poor aeration during composting can increase the formation of volatile fatty acids like this compound, leading to compost phytotoxicity researchgate.net.
In the rumen of beef cattle, heat stress conditions led to a higher concentration of this compound sci-hub.se. Cellulolytic bacteria utilize this compound for the synthesis of long-chain fatty acids and aldehydes sci-hub.se.
Role in Biodeterioration Processes
This compound has been identified as a compound with biodeteriorative potential in various contexts. It is among the organic acids produced by microorganisms that can contribute to the deterioration of materials.
In studies concerning the biodeterioration of building materials like brick and plaster, compounds with documented biodeteriorative potential, including this compound, have been found in algal biofilms researchgate.netcolab.ws. Algal growth on these materials can lead to a decrease in pH and an increase in water absorptivity, contributing to their deterioration researchgate.netcolab.ws.
Research on the biodeterioration of paper paintings and manuscripts has investigated the use of α-aminothis compound (AIB) as a potential biocide isca.meheritagepreservationatelier.com. While chemically related to this compound, AIB is an amino acid. Studies found that AIB showed inhibitory action against certain paper-infecting fungi, preventing growth at the hyphal stage isca.meheritagepreservationatelier.com. It was suggested as an effective biocide for controlling microbial growth on paper, being fungistatic rather than fungicidal at tested concentrations heritagepreservationatelier.com. This highlights the role of related compounds in inhibiting microbial processes relevant to biodeterioration.
The presence of low molecular weight organic acids, such as this compound, in immature compost can contribute to the deterioration of plant health through phytotoxicity researchgate.net. These acids are typical of the early stages of organic matter decomposition and their concentration reduces in mature compost researchgate.net.
Interactive Data Table: Environmental Properties
| Property | Value | Source |
| Vapor Pressure (25 °C) | 1.81 mm Hg | nih.gov |
| Atmospheric Half-life (OH) | ~8 days | nih.gov |
| Estimated Koc | 77 | nih.gov |
| pKa | 4.84 - 4.86 | nih.govoecd.org |
| Log Kow | 0.94 | oecd.orgcarlroth.com |
| Estimated BCF | 3 | nih.gov |
| Anaerobic Biodegradation | Rapid (100% in 3 days in one study) | oecd.org |
| Aquatic Toxicity (LC50 Fish) | 146.6 mg/l (96 h) | carlroth.com |
| Aquatic Toxicity (EC50 Invertebrates) | 51.25 mg/l (48 h) | carlroth.com |
Future Research Directions and Emerging Trends
Integration of Multi-Omics Data in Metabolic Studies
The comprehensive understanding of isobutyric acid's role in complex biological systems is being significantly advanced through the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a more complete picture of the metabolic pathways involving this compound. By analyzing these multiple layers of biological information, researchers can identify key genes, enzymes, and regulatory networks that control its synthesis and degradation. nih.govmdpi.com
In the context of gut microbiota research, multi-omics approaches are crucial for elucidating the intricate interactions between microbial communities and the host. labinsights.nl For instance, analyzing the gut microbiome and metabolome can reveal how dietary changes affect the production of short-chain fatty acids (SCFAs) like this compound and their subsequent impact on host health. labinsights.nl This integrated analysis helps in identifying potential biomarkers for various diseases and understanding the mechanisms through which microbial metabolites modulate host physiology. mdpi.comlabinsights.nl
Metabolic profiling, a key component of metabolomics, allows for the detailed analysis of this compound and related metabolites, shedding light on microbial activity and metabolic pathways. creative-proteomics.com When combined with proteomics or transcriptomics, this data can be correlated to provide a more holistic view of cellular processes. creative-proteomics.com Such integrative analyses are instrumental in metabolic engineering efforts, where they can guide the design of microbial strains with enhanced production capabilities for this compound. nih.gov
Exploration of Novel Biosynthetic Pathways
Research into the biosynthesis of this compound is actively pursuing the discovery and engineering of novel pathways to improve production efficiency and sustainability. umn.eduexlibrisgroup.com Current efforts are focused on both constructing synthetic metabolic routes in well-characterized host organisms and exploring the unique metabolic capabilities of newly discovered microbes. umn.eduresearchgate.net
A significant area of exploration is the development of synthetic pathways in microorganisms like Escherichia coli. umn.eduexlibrisgroup.comresearchgate.net These engineered pathways often divert intermediates from central metabolism, such as pyruvate (B1213749) derived from glucose, towards the synthesis of this compound. researchgate.netresearchgate.net This involves the introduction of heterologous enzymes like 2-ketoacid decarboxylase to create a production route that is not naturally present in the host organism. researchgate.net
In addition to synthetic biology, there is a growing interest in novel natural pathways. For example, the myxobacterium Stigmatella aurantiaca has been found to possess a unique biosynthetic route to isovaleric acid, a related branched-chain fatty acid, suggesting the potential for similar novel pathways for this compound in other myxobacteria. researchgate.net Furthermore, organisms like Clostridium luticellarii have demonstrated the ability to produce this compound from simple substrates like methanol (B129727) or CO2 and H2. nih.govrsc.org This bacterium is particularly interesting as it appears to produce this compound through a reversible isomerization of butyric acid, a pathway that is not yet fully understood. nih.govnih.gov The exploration of such pathways in acetogens and other anaerobic bacteria opens up new possibilities for producing this compound from waste gases and other renewable feedstocks. nih.gov
Development of Advanced Bioreactor Systems for Production
The efficient and scalable production of this compound through microbial fermentation is highly dependent on the design and operation of bioreactors. Recent innovations in bioreactor technology are being adapted to optimize the conditions for microbial growth and product formation. facellitate.com
One of the key advancements is the integration of advanced monitoring and control systems within bioreactors. These systems allow for the real-time tracking of critical parameters such as pH, dissolved oxygen, nutrient levels, and metabolite concentrations. facellitate.com This continuous monitoring enables automated adjustments to maintain optimal conditions, thereby maximizing the productivity of the microbial culture.
The development of specialized bioreactor configurations is also a significant area of research. For instance, microbial electrosynthesis (MES) represents a novel approach where CO2 is converted into carboxylic acids, including this compound, using a microbiome powered by an electrode. researchgate.net This technology offers a sustainable route for chemical production from greenhouse gases. researchgate.net
Furthermore, microreactor technology is being explored for the chemical synthesis of this compound from isobutyraldehyde (B47883), achieving high conversion and selectivity. mdpi.com While this is a chemical rather than a biological process, the principles of microreactors, such as enhanced mass transfer and precise process control, could potentially be applied to microbial systems. mdpi.com The trend towards single-use bioreactors is also notable, as they offer flexibility and reduce the risk of contamination, which is particularly beneficial for the production of high-value chemicals. facellitate.com
| Bioreactor Innovation | Key Features | Potential Application for this compound Production |
| Advanced Monitoring and Control | Real-time tracking of pH, dissolved oxygen, nutrients, and metabolites. facellitate.com | Optimization of fermentation conditions for microbial strains producing this compound. |
| Microbial Electrosynthesis (MES) | Utilizes a microbiome and an electrode to convert CO2 into chemicals. researchgate.net | Sustainable production of this compound from CO2. researchgate.net |
| Microreactors | Miniaturized reaction systems with high efficiency and control. mdpi.com | High-selectivity chemical synthesis and potential for novel microbial process designs. mdpi.com |
| Single-Use Bioreactors | Disposable systems that reduce contamination risk and increase flexibility. facellitate.com | Flexible and scalable production for various bio-based chemicals. |
Further Investigation into this compound's Role in Human Health and Disease
This compound, as a branched-chain short-chain fatty acid (BSCFA) produced by the gut microbiome, is increasingly being recognized for its significant role in human health and disease. metabolon.comcreative-proteomics.comnih.gov It is primarily generated through the bacterial fermentation of branched-chain amino acids like valine. metabolon.comnih.gov
The influence of this compound extends to the gut-brain axis, with studies in animal models of Parkinson's disease suggesting a link between its levels and neuroprotective effects. metabolon.comnih.gov Specifically, scheduled fasting in mice was associated with reduced levels of this compound and neuroprotection. metabolon.com In the context of cancer, recent findings suggest that this compound may have a dual role. It has been shown to promote colorectal cancer metastasis by interacting with the protein RACK1. nih.gov Conversely, other research indicates that this compound can enhance the anti-tumor effect of anti-PD-1 antibodies, suggesting a potential role in cancer immunotherapy. nih.govresearchgate.net Furthermore, in patients with inflammatory bowel disease (IBD), decreased fecal levels of isobutyrate have been observed compared to healthy individuals. mdpi.com
| Area of Health | Role of this compound | Research Findings |
| Gastrointestinal Health | Produced by gut microbes, influenced by diet. metabolon.com | Fecal levels negatively correlated with fiber intake. metabolon.com Decreased fecal levels in IBD patients. mdpi.com |
| Metabolic Health | Potential to influence glucose and lipid metabolism. metabolon.com | Increases insulin-stimulated glucose uptake in rat adipocytes in vitro. metabolon.com |
| Neuroscience | Implicated in gut-brain axis communication. metabolon.comfrontiersin.org | Reduced levels associated with neuroprotective effects in a mouse model of Parkinson's disease. metabolon.comnih.gov |
| Cancer | Complex and potentially contradictory roles. | May promote colorectal cancer metastasis. nih.gov Can enhance the effect of anti-PD-1 immunotherapy. nih.govresearchgate.net |
Expansion of Sustainable Production Methods
The production of this compound is undergoing a shift towards more sustainable methods, moving away from traditional petrochemical routes that rely on propylene (B89431). researchgate.netnih.gov The focus is now on bio-based production from renewable resources, which is both economically and environmentally attractive. exlibrisgroup.comresearchgate.net
A primary approach to sustainable production is the use of microbial fermentation with engineered microorganisms. researchgate.net Synthetic metabolic pathways have been successfully constructed in hosts like E. coli to produce this compound from glucose, a renewable carbon source. umn.eduexlibrisgroup.com This biotechnological approach avoids the use of toxic materials and non-sustainable feedstocks associated with conventional chemical synthesis. umn.eduexlibrisgroup.com
Beyond glucose, research is exploring a wider range of renewable feedstocks. This includes the use of CO2 and H2 by acetogenic bacteria such as Clostridium luticellarii to produce this compound, which has the dual benefit of chemical production and carbon capture. nih.gov Additionally, microbial electrosynthesis offers a pathway to convert CO2 into this compound and other valuable chemicals. researchgate.net The fermentation of organic waste streams is another promising avenue, aligning with the principles of a circular economy by converting waste into valuable products. researchgate.net For example, there is interest in converting waste-derived lactic acid into this compound. vub.be
The development of bio-based this compound is also driven by increasing consumer demand for natural products and stricter environmental regulations that encourage the use of eco-friendly chemicals. verifiedmarketresearch.com Advances in biotechnology, particularly in fermentation and bioprocessing, are making the bio-based production of this compound more efficient and cost-effective. verifiedmarketresearch.com
Advanced Spectroscopic Studies of Molecular Behavior in Complex Environments
Advanced spectroscopic techniques are providing unprecedented insights into the molecular behavior of this compound in complex environments. These methods allow for the detailed investigation of its interactions, structure, and dynamics at a molecular level.
Spectroscopic studies have been employed to understand the interactions of this compound in various solvents. For instance, research has examined the effect of different solvents on the equilibrium between hydrogen-bonded molecular complexes and ionic pairs formed between this compound and diisobutylamine. tandfonline.com This type of fundamental study is crucial for understanding the chemical behavior of this compound in different chemical processes.
In the context of biological systems, spectroscopic methods are invaluable for studying how this compound interacts with proteins and other biomolecules. While specific advanced spectroscopic studies on this compound's behavior in complex biological environments are an emerging field, the techniques are well-established for other small molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the binding of this compound to its protein targets, providing structural details of the interaction. Vibrational spectroscopy, including Raman and infrared spectroscopy, can offer information about the conformational changes in both this compound and its binding partners upon interaction.
These advanced spectroscopic approaches are essential for elucidating the mechanisms of action of this compound in biological systems, such as its role in signaling pathways or its interactions with enzymes. The data obtained from these studies can inform the design of new drugs and the development of novel biotechnological applications.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing isobutyric acid in laboratory settings, and how do reaction conditions influence yield?
- This compound is typically synthesized via Koch-Haaf carboxylation , where isobutylene reacts with carbon monoxide and water under acidic conditions (e.g., sulfuric acid) at elevated pressures (5–10 atm) and temperatures (30–50°C) . Alternative routes include oxidation of isobutyraldehyde using catalysts like Mn(OAc)₃ or microbial fermentation using engineered E. coli strains . Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. Gas chromatography (GC) or titration can quantify purity and yield .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- NMR spectroscopy (¹H and ¹³C) is critical:
- ¹H NMR : A triplet at ~1.15 ppm (CH₃ groups) and a singlet at ~2.55 ppm (CH adjacent to COOH) .
- ¹³C NMR : Peaks at ~179 ppm (COOH), 33 ppm (CH), and 19 ppm (CH₃) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Key properties include pKa (~4.8), boiling point (154–155°C), density (1.0 g/cm³), and solubility (miscible with polar solvents like ethanol, limited in water). These influence solvent selection, reaction kinetics, and purification (e.g., distillation or recrystallization) .
Q. How should researchers handle and store this compound to prevent degradation or hazards?
- Store in airtight containers under inert gas (N₂/Ar) at 4°C to minimize oxidation. Use corrosion-resistant materials (glass/PTFE) due to its acidity. Safety protocols: Fume hoods, PPE (gloves, goggles), and neutralization spills with sodium bicarbonate .
Advanced Research Questions
Q. What advanced analytical techniques resolve contradictory data in this compound’s metabolic pathways?
- Discrepancies in metabolic flux (e.g., gut microbiota vs. mammalian cells) require isotopic labeling (¹³C-glucose tracers) paired with LC-MS/MS to track incorporation into isobutyryl-CoA intermediates. RNA-seq or CRISPR screens can identify enzymes like acyl-CoA dehydrogenases influencing pathway variability .
Q. How can computational modeling optimize this compound production in bioreactors?
- Use kinetic models (e.g., Monod equations) to simulate microbial growth and substrate conversion. Parameters: pH, temperature, and O₂ levels. Validate with design of experiments (DoE) to identify optimal conditions. Tools: COMSOL or MATLAB for sensitivity analysis .
Q. What strategies mitigate interference from impurities during this compound quantification in complex matrices?
- Solid-phase extraction (SPE) with C18 cartridges removes lipids/proteins from biological samples. For GC-MS, derivatize with BSTFA to enhance volatility. Matrix-matched calibration corrects for signal suppression/enhancement .
Q. How do structural modifications of this compound enhance its efficacy in pharmaceutical applications?
- Esterification (e.g., methyl isobutyrate) improves bioavailability. SAR studies (structure-activity relationships) compare analogs’ binding to targets like PPARγ. Techniques: X-ray crystallography for ligand-receptor interactions and in vitro assays (e.g., IC₅₀ determination) .
Q. What mechanisms explain this compound’s role in inhibiting histone deacetylases (HDACs)?
- This compound acts as a weak HDAC inhibitor by chelating Zn²⁺ in the enzyme’s active site. Validate via fluorescence-based assays (e.g., HDAC-Glo™) and molecular docking simulations (AutoDock Vina). Compare potency to stronger inhibitors like trichostatin A .
Methodological Guidelines
- Experimental Reproducibility : Document batch-specific variations in starting materials (e.g., isobutylene purity) and validate with ≥3 replicates .
- Data Contradictions : Use principal component analysis (PCA) to identify outliers in spectral datasets. Re-examine sample preparation or instrument calibration .
- Ethical Compliance : For biological studies, adhere to institutional biosafety protocols (e.g., BSL-2 for engineered microbes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
